N-Methanesulfonylimidazole
Description
Significance as a Heterocyclic Scaffold in Chemical Synthesis
N-Methanesulfonylimidazole belongs to the broader class of nitrogen-containing heterocycles, which are recognized as privileged scaffolds in the landscape of organic and medicinal chemistry. mdpi.com A scaffold refers to a core molecular structure upon which a variety of functional groups can be built, leading to the synthesis of diverse and complex molecules. The imidazole (B134444) ring system within this compound provides a stable, aromatic core with multiple points for functionalization.
The development of novel and efficient synthetic methods to create significant N-heterocyclic scaffolds has been a primary focus of organic chemistry research for over a century. researchgate.net These scaffolds are abundant in natural products and are integral to many bioactive and pharmaceutical compounds. mdpi.com The utility of such frameworks lies in their ability to present a specific three-dimensional arrangement of atoms, which is crucial for interacting with biological targets like enzymes and receptors. researchgate.net
The synthesis of new N-heterocyclic scaffolds, often through methods like domino or sequential reactions, is a powerful strategy for assembling biologically important molecules. rsc.orgnih.gov The imidazole scaffold, in particular, is found in numerous compounds with a wide range of biological activities. mdpi.com The addition of the methanesulfonyl group to the imidazole nitrogen, creating this compound, modifies the electronic properties and reactivity of the imidazole ring, making it a valuable and versatile reagent and building block in its own right. scribd.com This modification allows the imidazole moiety to be used in specific chemical transformations, further highlighting its importance as a fundamental scaffold in the synthesis of elaborate chemical structures. dur.ac.uk
Historical Context of Imidazole and Sulfonylimidazole Chemistry
The chemistry of imidazole dates back to the 19th century. In 1858, the German chemist Heinrich Debus first synthesized the parent compound, imidazole, through the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849). This foundational discovery opened the door to the exploration of a vast class of heterocyclic compounds.
The systematic investigation into "azolides," which include N-acyl and N-sulfonyl derivatives of imidazoles, began in earnest in the mid-20th century. ethernet.edu.et A significant milestone in this area was the synthesis of N,N'-carbonyldiimidazole in 1956, which proved to be a highly reactive and useful reagent, paving the way for a variety of new reactions and the synthesis of other azolides. ethernet.edu.et
Following this, N-sulfonylimidazoles, including this compound, were developed as valuable reagents. scribd.com These compounds were found to be effective for creating sulfonates and sulfonamides. scribd.com The chemistry of N-sulfonylated N-heterocycles has since expanded significantly, with dedicated studies on their synthesis, reactivity, and applications. researchgate.netscribd.com The development of N-sulfonylimidazoles runs parallel to that of N-acylimidazoles, which are also important electrophiles used in organic synthesis, though they exhibit different stability profiles under acidic and basic conditions. researchgate.net The introduction of the sulfonyl group provided chemists with a new tool, expanding the synthetic utility of the already important imidazole core. acs.org
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 40736-26-3 | chembk.comchemeo.com |
| Molecular Formula | C₄H₆N₂O₂S | chembk.comchemeo.comfishersci.fi |
| Molecular Weight | 146.17 g/mol | chembk.comchemeo.com |
| Melting Point | 86 °C | chembk.comlookchem.com |
| Boiling Point | 307.6 °C at 760 mmHg | chembk.comlookchem.com |
| Density | 1.41 g/cm³ | chembk.comlookchem.com |
| Flash Point | 139.8 °C | chembk.com |
| SMILES | CS(=O)(=O)n1ccnc1 | chemeo.com |
| InChI Key | ZBHRCOWHFHJZFP-UHFFFAOYSA-N | chemeo.comfishersci.fi |
Table 2: Spectroscopic Data for this compound
Spectroscopic data is crucial for the structural elucidation and characterization of chemical compounds. While specific spectra are not provided here, standard spectroscopic analyses for this compound are available through various databases.
| Spectroscopy Type | Availability |
| Nuclear Magnetic Resonance (NMR) | Data for ¹H NMR and ¹³C NMR are available in chemical databases. psu.eduwisc.edu |
| Infrared (IR) Spectroscopy | IR spectra are available and can be used to identify functional groups. wisc.edu |
| Mass Spectrometry (MS) | Mass spectra are available for determining the molecular weight and fragmentation pattern. wisc.edu |
Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c1-9(7,8)6-3-2-5-4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHRCOWHFHJZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193718 | |
| Record name | 1-(Methylsulphonyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40736-26-3 | |
| Record name | 1-(Methylsulfonyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40736-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Methylsulfonylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040736263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Methylsulphonyl)-1H-imidazole | |
| Source | EPA DSSTox | |
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| Record name | 1-(methylsulphonyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N-METHYLSULFONYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for N Methanesulfonylimidazole
Established Synthetic Pathways for N-Methanesulfonylimidazole
The primary routes for synthesizing this compound involve either building the imidazole (B134444) ring first, followed by sulfonylation, or constructing the molecule with the sulfonyl group already incorporated into one of the precursors.
The formation of the imidazole ring is a fundamental step in the synthesis of many imidazole-containing compounds. smolecule.com Several methods are available for this cyclization process.
One of the classical methods is the Debus-Radziszewski imidazole synthesis , which is a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org This method is versatile and can be modified to produce N-substituted imidazoles by replacing ammonia with a primary amine. wikipedia.org
Another approach involves the cyclization of alkynes with nitrogen-containing compounds . For instance, N-propargyl amidines can undergo copper(II)-catalyzed cyclization in the presence of molecular oxygen to yield substituted imidazoles. chim.it Gold catalysts have also been shown to be effective in activating carbon-carbon triple bonds for nucleophilic addition by nitrogen, leading to the formation of the imidazole ring. chim.it Furthermore, silver-catalyzed reactions of amidines and enynals can produce 1,2,4-triarylimidazoles. chim.it
A [3+2] cycloaddition reaction between amidines and bromonitroalkenes offers another pathway to polysubstituted imidazoles. researchgate.net This method leverages the reactivity of α-halogenated nitroalkenes as C2 synthons. researchgate.net
Once the imidazole ring is formed, the methanesulfonyl group is introduced, a process known as sulfonylation. A common method to achieve this is by reacting imidazole with methanesulfonic anhydride (B1165640) or methanesulfonyl chloride. chembk.comscispace.com The reaction with methanesulfonyl chloride is typically performed in a suitable solvent like dichloromethane. scispace.com This approach provides an effective and general method for the synthesis of N-sulfonyl-azoles. scispace.com
It is important to control the reaction conditions to avoid side reactions. For instance, over-sulfonylation can occur, particularly at higher temperatures.
The synthesis of N-sulfonylazoles often involves a two-step process: deprotonation followed by alkylation or acylation. scispace.com
Deprotonation: The first step involves removing a proton from the nitrogen atom of the azole ring using a suitable base. scispace.com Sodium hydroxide (B78521) or potassium hydroxide can be used for this purpose, either with or without a solvent like water or methanol. scispace.com For substrates that are sensitive to hydrolysis or high temperatures, sodium hydride in a solvent such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) is a viable alternative. scispace.com
Alkylation/Sulfonylation: The resulting azole anion can then react with an electrophile, such as an alkylating agent or a sulfonylating agent like methanesulfonyl chloride. scispace.com The choice of solvent is crucial in this step. Dichloromethane is often preferred for acylations and sulfonylations as other solvents like acetonitrile or DMF can react with the acyl or sulfonyl chlorides. scispace.com
Taylor's group has demonstrated that the α-carbanion of methanesulfonyl imidazole can react with a triflate at low temperatures (-78 °C) to yield the corresponding sulfonyl imidazole derivative. scribd.com This intermediate can then undergo further reactions, such as electrophilic fluorination. scribd.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Several factors can be adjusted, including the choice of solvent, base, catalyst, and temperature.
For instance, in amidation reactions, which share similarities with sulfonylation, the absence of a catalyst, solvent, and base can lead to very low yields (e.g., 3%). researchgate.net Increasing the temperature can significantly improve the yield. researchgate.net The use of a base like potassium carbonate (K2CO3) or a stronger base like sodium hydride (NaH) can further enhance the product yield. researchgate.net
In the synthesis of sulfonyl chlorides from sulfonyl hydrazides, the choice of the halogen source and solvent plays a significant role. While some metal chlorides may give moderate yields, N-chlorosuccinimide (NCS) in acetonitrile has been shown to provide excellent yields (up to 99%). researchgate.net The use of other solvents can hinder the formation of the product. researchgate.net
Mechanochemical methods, such as ball milling, offer a solvent-free alternative for reactions like N-methylation of secondary amines. mostwiedzy.pl Optimization of parameters like milling time, frequency, and the size of the milling balls can lead to high yields in a short amount of time. mostwiedzy.pl
Table 1: Factors Influencing Reaction Optimization
| Parameter | Effect on Reaction | Example | Citation |
| Temperature | Increasing temperature can significantly increase reaction rates and yields, but may also lead to side reactions. | In an amide synthesis, increasing the temperature from ambient to 150°C increased the yield from 3% to 32%. | researchgate.net |
| Base | The choice of base can greatly influence the deprotonation step and overall yield. | Using NaH as a base in an amidation reaction resulted in the highest yield (80%) compared to K2CO3 or no base. | researchgate.net |
| Solvent | The solvent can affect the solubility of reactants and the reaction pathway. | In a sulfonylation reaction, acetonitrile was found to be the optimal solvent, while others hampered product formation. | researchgate.net |
| Catalyst | Catalysts can increase the reaction rate and selectivity. | Iron(III) chloride has been used to catalyze the direct amidation of esters. | researchgate.net |
| Reagent Choice | The specific reagents used can have a dramatic impact on the yield. | N-chlorosuccinimide (NCS) was found to be the optimal chlorinating agent for a particular sulfonyl chloride synthesis, giving a 99% yield. | researchgate.net |
Advanced Synthetic Techniques for Analogues and Precursors
The development of advanced synthetic techniques allows for the creation of a wide range of this compound analogues and their precursors. These techniques often focus on improving efficiency, selectivity, and functional group tolerance.
Electrochemical Synthesis: Electrochemical methods have emerged as a powerful tool for C-H amination. acs.orgresearchgate.net For example, the electrolysis of electron-rich arenes in the presence of electron-deficient nitrogen heterocycles like this compound can lead to the formation of a new C-N bond. acs.orgresearchgate.net This method allows for the rapid and selective functionalization of arenes. acs.orgresearchgate.net
Continuous Manufacturing: Moving from batch to continuous manufacturing processes can offer several advantages, including lower operating costs and reduced waste. pharma-dept.gov.in This approach is being explored for the production of active pharmaceutical ingredients (APIs). pharma-dept.gov.in
Synthesis of Precursors: The synthesis of precursors for complex molecules is a critical area of research. unodc.org For example, in the synthesis of fentanyl analogues, various methods are employed to create the necessary precursor chemicals. unodc.org The development of new synthetic routes for these precursors is driven by the need to circumvent controlled substances and improve efficiency. unodc.org
Solid-Phase Synthesis and Analogue Libraries: Solid-phase synthesis techniques, often coupled with combinatorial chemistry, are used to generate libraries of analogues for biological screening. nih.govmdpi.com These methods allow for the rapid diversification of a core scaffold, such as the imidazole ring, to explore structure-activity relationships. For instance, a series of C5′-N-cyclopropylcarboxamido-C6-amino-C2-alkynylated purine (B94841) nucleoside analogues were synthesized from a common intermediate using divergent Sonogoshira couplings. mdpi.com
Reaction Mechanisms and Pathways Involving N Methanesulfonylimidazole
Mechanistic Investigations of N-Methanesulfonylimidazole Reactivity
Comprehensive research detailing the specific reactivity of this compound in various reaction types is not extensively available. However, its reactivity can be inferred from the behavior of the N-sulfonyl and imidazole (B134444) moieties.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve a nucleophile attacking an electrophilic center, displacing a leaving group. nih.gov In the context of this compound, the molecule could potentially act as an electrophile, with the imidazole ring being a leaving group, although this is less common. More typically, the sulfonyl group activates the imidazole ring for certain reactions. The feasibility of a nucleophilic substitution reaction is highly dependent on the reaction conditions and the nature of the nucleophile and substrate. The mechanism can proceed via a direct, single-step displacement (SN2) or a multi-step process involving an intermediate (SNAr for aromatic systems). rsc.org
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. The imidazole ring is heteroaromatic and can undergo electrophilic substitution. The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (often called a Wheland intermediate), followed by deprotonation to restore aromaticity. nih.govmdpi.com The presence of the electron-withdrawing methanesulfonyl group on the nitrogen atom would deactivate the imidazole ring towards electrophilic attack, making these reactions more difficult compared to unsubstituted imidazole.
Radical Cation Formation and Trapping
The formation of radical cations typically occurs through single-electron oxidation of a neutral molecule, often initiated electrochemically or photochemically. nih.gov For heterocyclic compounds like imidazole, oxidation can lead to the formation of a radical cation intermediate. Studies on related compounds, such as polyamides containing N-methylimidazole, have shown that electrochemical oxidation can occur on the imidazole ring. nih.gov This process involves the removal of an electron to form a radical cation, which can then be "trapped" by a nucleophile or undergo further reactions, such as deprotonation or dimerization. nih.gov In some cases, oxidation of imidazole-containing structures can lead to the formation of a carbonyl group on the ring. nih.gov
Role in Carbon-Nitrogen Bond Formation Processes
N-sulfonyl compounds are often utilized in reactions that form carbon-nitrogen bonds, acting as sources of nitrogen.
Arene Carbon-Hydrogen Amination
Direct C-H amination of arenes is a powerful method for forming C-N bonds that avoids the need for pre-functionalized starting materials. researchgate.net While specific examples using this compound for arene C-H amination are not prominent in the literature, related compounds like sulfonyl azides are widely used as aminating reagents in transition-metal-catalyzed reactions. rsc.org These reactions typically involve the generation of a reactive metal-nitrenoid intermediate that inserts into an aromatic C-H bond. rsc.org
Electrochemical Functionalization Pathways
Electrochemical methods offer a sustainable alternative for functionalizing N-heterocycles. sci-hub.ru These pathways involve the direct oxidation or reduction of the substrate at an electrode surface to generate reactive intermediates. For compounds containing an imidazole ring, electrochemical oxidation can initiate functionalization. nih.gov For example, studies on polyamides with N-methylimidazole units have demonstrated that electrochemical oxidation can lead to the introduction of an oxygen atom, forming a carbonyl group on the imidazole ring. nih.gov This suggests that this compound could potentially undergo similar electrochemical transformations, leading to functionalized products through pathways involving radical cations or other electrochemically generated species.
Reaction Selectivity and Regioselectivity Studies
Research into the reactivity of this compound has highlighted its role in specific types of chemical transformations, particularly in the amination of aromatic compounds. The inherent electronic properties of the molecule, conferred by the strongly electron-withdrawing methanesulfonyl group, dictate its reaction selectivity.
This compound has been identified as an effective nitrogen source in the electrochemical C-H amination of electron-rich arenes. semanticscholar.orgsemanticscholar.org This reaction proceeds through a mechanism involving the selective oxidation of the arene. Under electrolytic conditions, the electron-rich aromatic compound is oxidized to an electrophilic radical cation. semanticscholar.orgsemanticscholar.org this compound, being an electron-deficient nitrogen heterocycle, then acts as a nucleophile, trapping the generated radical cation to form a new carbon-nitrogen bond. semanticscholar.orgsemanticscholar.org This method provides a pathway to nitrogen-functionalized arenes, which are valuable intermediates in medicinal chemistry and materials science. semanticscholar.org The selectivity of this reaction is notable, as it allows for the direct functionalization of C-H bonds, an otherwise challenging transformation. semanticscholar.org
While direct experimental studies on the regioselectivity of this compound in these C-H amination reactions are not extensively detailed in the reviewed literature, chemical principles allow for a strong prediction. The imidazole ring contains two nitrogen atoms, N-1 and N-3. The N-1 nitrogen is directly bonded to the powerfully electron-withdrawing methanesulfonyl group. This attachment significantly reduces the electron density and, consequently, the nucleophilicity of the N-1 atom. Conversely, the N-3 nitrogen is not directly bonded to the sulfonyl group and would therefore retain a higher degree of nucleophilicity. As such, it is the more likely site for the nucleophilic attack on the arene radical cation. This predicted regioselectivity is a key consideration for the synthetic applications of this compound.
The following table summarizes the key aspects of the reaction selectivity involving this compound.
| Reaction Type | Role of this compound | Substrate | Key Mechanistic Feature | Predicted Regioselectivity |
| Electrochemical C-H Amination | Nitrogen Source | Electron-rich Arenes | Trapping of an electrochemically generated arene radical cation | Attack occurs at the N-3 position of the imidazole ring |
Computational Chemistry and Molecular Modeling Insights
While specific computational and molecular modeling studies exclusively focused on this compound are not prevalent in the current body of scientific literature, the application of these theoretical methods to similar N-substituted and sulfonyl-containing heterocyclic systems provides a framework for understanding the potential insights that could be gained for this particular compound. Computational chemistry offers powerful tools to elucidate the electronic structure, reactivity, and non-covalent interactions that govern the behavior of molecules like this compound.
Potential Insights from Computational Analyses:
Molecular Electrostatic Potential (MEP): An MEP map for this compound would be expected to show a region of significant negative electrostatic potential around the N-3 atom, confirming it as the most likely site for electrophilic attack. Conversely, the region around the N-1 nitrogen and the sulfonyl group would exhibit a positive electrostatic potential, indicating their electrophilic character.
Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO would likely be localized on the imidazole ring, with a significant contribution from the p-orbital of the N-3 nitrogen. The LUMO would be expected to be distributed over the electron-deficient sulfonyl group and the N-1 position. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and chemical reactivity.
Natural Bond Orbital (NBO) Analysis: NBO analysis could provide a quantitative measure of the charge distribution within the this compound molecule. This would allow for a precise determination of the partial charges on each atom, further substantiating the hypothesis that the N-3 nitrogen is more nucleophilic than the N-1 nitrogen. NBO analysis can also reveal details about the nature of the bonding, including the delocalization of electron density from the nitrogen lone pairs into the sulfonyl group.
The table below illustrates the hypothetical type of data that could be generated from a DFT (Density Functional Theory) study of this compound, based on findings for analogous molecules. It is important to note that these are representative values and not experimentally or computationally verified data for this compound itself.
| Computational Method | Parameter | Predicted Finding for this compound | Implication for Reactivity |
| B3LYP/6-311G(d,p) | NBO Charge on N-1 | Positive or slightly negative value | Low nucleophilicity; unlikely to participate in reactions with electrophiles. |
| B3-LYP/6-311G(d,p) | NBO Charge on N-3 | Significantly negative value | High nucleophilicity; the primary site for reaction with electrophiles. |
| B3LYP/6-311G(d,p) | HOMO Energy | Relatively low energy | Indicates good stability, but the HOMO is available for reaction with strong electrophiles. |
| B3LYP/6-311G(d,p) | LUMO Energy | Low energy | Indicates the molecule can act as an electrophile, particularly at the sulfonyl sulfur. |
| B3LYP/6-311G(d,p) | HOMO-LUMO Gap | Moderate to large gap | Suggests good kinetic stability. |
These computational approaches, when applied specifically to this compound, would provide a detailed theoretical foundation to complement experimental observations of its reactivity, selectivity, and regioselectivity. Such studies would be invaluable for the rational design of new synthetic methodologies and the prediction of the compound's behavior in complex chemical environments.
Role of N Methanesulfonylimidazole in Advanced Organic Synthesis
Catalytic Applications of N-Methanesulfonylimidazole
Scientific literature does not extensively report the use of this compound in catalytic applications, likely due to the electronic properties conferred by the methanesulfonyl group.
Ligand Design in Metal-Catalyzed Transformations
There is limited available research demonstrating the application of this compound as a ligand in metal-catalyzed transformations. The strong electron-withdrawing effect of the methanesulfonyl group reduces the electron density on the imidazole (B134444) nitrogen atoms. This diminished electron-donating ability makes it a weaker Lewis base compared to alkylated or unsubstituted imidazoles, and thus less suitable for forming stable and reactive coordination complexes with transition metals that are central to many catalytic cycles.
Organocatalytic Systems Involving Imidazole Moieties
Similarly, the role of this compound in organocatalytic systems is not well-documented. While imidazole and its derivatives are cornerstones of various organocatalytic platforms, often acting as nucleophilic catalysts, the electronic profile of this compound is not conducive to this role. The methanesulfonyl group deactivates the imidazole ring, making it a poor candidate for reactions that rely on the nucleophilicity of the imidazole nitrogen.
Applications as a Sulfonylating Reagent
The use of this compound as a direct reagent for transferring a methanesulfonyl group (a sulfonylating reagent) is not a primary application found in the literature. While N-sulfonylimidazoles can be reactive intermediates, their utility in this context is overshadowed by more common and efficient sulfonylating agents like methanesulfonyl chloride or methanesulfonic anhydride (B1165640).
Building Block for Complex Heterocyclic Systems
The most significant and well-documented role of this compound in organic synthesis is as a reactive building block, particularly in the formation of carbon-nitrogen bonds for the construction of complex molecules.
Synthesis of Nitrogen-Functionalized Arenes
A notable application of this compound is in the direct C-H amination of electron-rich aromatic compounds. acs.orgnih.gov Research by Yoshida and co-workers has shown that this compound can serve as an effective nitrogen source in electrochemical reactions. acs.orgnih.gov In this process, the electrolysis of an electron-rich arene in the presence of this compound leads to the selective oxidation of the arene to a radical cation. acs.orgnih.gov This electrophilic intermediate is then trapped by the imidazole derivative, forging a new C–N bond. acs.orgnih.gov Subsequent mild treatment of the reaction mixture can yield various nitrogen-functionalized arenes, including anilines and other N-aryl amines. acs.orgnih.gov This method provides a powerful tool for late-stage functionalization, allowing for the direct introduction of a nitrogen atom onto a pre-existing aromatic core. acs.orgnih.gov
Table 1: Electrochemical Arene C-H Amination using this compound
| Arene Substrate | Product Type | Reaction Type | Key Feature |
| Electron-Rich Arenes | Nitrogen-Functionalized Arenes | Electrochemical C-H Amination | Forms a C-N bond via a radical cation intermediate. acs.orgnih.gov |
| Substituted Benzenes | Anilines, N-Aryl Amines | Anodic Oxidation & Trapping | Enables direct functionalization without pre-activation. acs.orgnih.gov |
Derivatization Strategies for N Methanesulfonylimidazole and Its Analogues
Optimization of Derivatization Conditions (Temperature, Time, Reagent Concentration)
The efficiency of the derivatization reaction is highly dependent on several factors, including temperature, reaction time, and the concentration of the derivatizing reagent. nih.gov Optimization of these parameters is crucial to ensure complete derivatization and to avoid the formation of unwanted by-products.
Temperature: The reaction temperature influences the rate of derivatization. While some silylation reactions can proceed at room temperature, others may require heating to go to completion. sigmaaldrich.com For instance, a common practice for silylation with BSTFA or MSTFA is to heat the reaction mixture at 60-80°C. aliyuncs.com
Time: The reaction time must be sufficient to allow for complete derivatization of the analyte. Incomplete derivatization can lead to poor quantitative results and multiple peaks for a single analyte in the chromatogram. Reaction times can range from minutes to several hours, depending on the analyte and the reagent used. sigmaaldrich.com
Reagent Concentration: It is standard practice to use a significant excess of the derivatizing reagent to drive the reaction to completion. A molar ratio of at least 2:1 of the silylating reagent to the active hydrogens in the sample is generally recommended. sigmaaldrich.com
Table 2: Illustrative Optimization of Silylation Conditions for a Hypothetical N-Methanesulfonylimidazole Analogue
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
|---|---|---|---|---|
| Reagent | BSTFA | BSTFA + 1% TMCS | MSTFA | MSTFA |
| Temperature | 60°C | 70°C | 80°C | 70°C |
| Time | 30 min | 60 min | 90 min | 60 min |
| Reagent:Analyte Ratio | 10:1 | 20:1 | 30:1 | 20:1 |
Impact of Derivatization on Chromatographic Behavior and Detection Sensitivity
Derivatization has a profound impact on the chromatographic behavior and detection sensitivity of this compound in GC-MS analysis.
By converting the polar N-H group to a non-polar TMS ether, the volatility of the molecule is significantly increased, allowing it to be readily vaporized in the GC inlet and transported through the chromatographic column. This also leads to improved peak shape, reducing the tailing that is often observed with underivatized polar compounds. The enhanced thermal stability of the derivative prevents its degradation at the high temperatures used in GC analysis. restek.com
The derivatization also influences the mass spectrometric fragmentation pattern of the molecule. The introduction of a TMS group results in a predictable increase in the molecular weight of the analyte, and the fragmentation of the TMS derivative can provide valuable structural information. The increased signal intensity of the derivatized analyte compared to its underivatized form leads to a significant improvement in detection sensitivity, allowing for the quantification of trace amounts of this compound. jfda-online.com
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of derivatized this compound, a typical GC-MS method would involve:
Chromatographic Separation: A capillary column with a non-polar stationary phase is commonly used for the separation of the TMS derivative of this compound from other components in the sample matrix.
Mass Spectrometric Detection: As the derivatized analyte elutes from the GC column, it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the molecular ion and characteristic fragment ions of the TMS-derivatized this compound, is used for identification and quantification.
The derivatization process enables the use of GC-MS for the sensitive and specific analysis of this compound in various matrices, which would be challenging, if not impossible, for the underivatized compound due to its polarity and low volatility. jfda-online.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
The application of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound and its analogues is a critical area of research, particularly for their detection and quantification in various matrices. The inherent chemical properties of these compounds, such as polarity and the lack of a strong chromophore, can present challenges for direct LC-MS analysis, often necessitating derivatization to enhance their chromatographic retention and mass spectrometric response.
Derivatization strategies aim to modify the analyte to improve its analytical characteristics. For instance, a sensitive and selective LC-MS/MS method was developed for the quantification of methanesulfonamide (B31651) (MSA), a compound structurally related to the methanesulfonyl moiety of this compound. This method utilized a derivatization procedure with N-(4-methanesulfonyl-benzoyl)-imidazole to enable the analysis by LC-MS/MS. nih.govresearchgate.net The derivatized MSA was separated using reversed-phase HPLC and quantified using electrospray ionization (ESI) in the negative ion mode with multiple reaction monitoring (MRM). nih.gov
Similarly, enhancing the detection of imidazole-containing compounds is another key aspect. A high-sensitivity method for determining 4(5)-Methylimidazole involved derivatization with dansyl chloride. This approach significantly extended the column retention time and amplified the MS signal response of the derivative. nih.gov Such a strategy could be applicable to this compound to improve its detection limits.
The analysis of a wide range of imidazole (B134444) compounds, including benzimidazoles and nitroimidazoles, has been successfully achieved using HPLC-MS/MS. mdpi.com These methods often employ reversed-phase chromatography with careful optimization of the mobile phase to achieve efficient separation. wiley.com For sulfonated compounds, ion-pair reversed-phase HPLC coupled with mass spectrometry has been described as an effective analytical technique. scribd.com
The following tables summarize typical LC-MS parameters that have been used for the analysis of related compounds, which can serve as a starting point for the development of methods for this compound and its analogues.
Table 1: LC-MS/MS Parameters for Derivatized Methanesulfonamide
| Parameter | Condition |
| Chromatography | |
| Column | Luna 5µm C18 |
| Mobile Phase | Acetonitrile (B52724) in water |
| Mass Spectrometry | |
| Ionization Mode | ESI Negative |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (MSA derivative) | m/z 276.2 → 197.2 |
| MRM Transition (IS derivative) | m/z 290.2 → 211.2 |
| Linearity Range | 1 to 100 µg/ml |
| Lower Limit of Quantification | 1 µg/ml |
Data sourced from a study on the quantification of methanesulfonamide in human urine. nih.gov
Table 2: General LC-MS Parameters for Imidazole Derivatives
| Parameter | Condition |
| Chromatography | |
| Column | Waters Acquity UPLC HSS T3 |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | 3% to 35.5% B over 5 min, then to 100% B |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Heated Electrospray Ionization (HESI) |
| Mass Analyzer | Orbitrap |
| Limit of Detection (LOD) | 1 to 25 nM |
| Limit of Quantification (LOQ) | 1 to 50 nM |
Data based on a method for the separation of ten commercially available imidazoles. wiley.com
The successful application of these derivatization and LC-MS techniques to analogous compounds underscores their potential for the sensitive and selective analysis of this compound. Further research would be required to optimize these methods specifically for this compound and its unique analogues.
Biological and Pharmacological Relevance of N Methanesulfonylimidazole Derivatives
Design and Synthesis of Biologically Active Imidazole-Containing Compounds
The design of biologically active imidazole-containing compounds often involves a hybrid approach, combining the imidazole (B134444) core with other pharmacologically important moieties to enhance therapeutic efficacy. The synthesis of N-methanesulfonylimidazole derivatives typically starts with the appropriate imidazole precursor, which is then reacted with methanesulfonyl chloride in the presence of a base. Further modifications can be made to the imidazole ring or other parts of the molecule to create a library of derivatives for biological screening.
Derivatives of this compound have been investigated for their potential to combat microbial and fungal infections. The design strategy often involves creating hybrid molecules that incorporate the imidazole ring, known for its presence in many antifungal drugs, with a sulfonamide group, which is a key component of antibacterial agents.
For instance, novel series of 2-methylsulfanyl- researchgate.netresearchgate.netopenmedicinalchemistryjournal.comtriazolo[1,5-a]quinazolines and their derivatives have been synthesized and evaluated for their antimicrobial activity. The antibacterial activity of these compounds was tested against various Gram-positive and Gram-negative bacteria, as well as some yeast and fungi. Several of these synthesized compounds demonstrated good antimicrobial activity, suggesting that such derivatives could serve as templates for developing more potent antimicrobial agents.
Similarly, the synthesis of monoterpene-containing azoles has been reported as a strategy to develop new antifungal agents with high activity and low cytotoxicity. This approach involves the synthesis of mesylate derivatives, such as (-)-Nopol mesylate, through the reaction of the corresponding alcohol with methanesulfonyl chloride. These hybrid molecules have shown broad-spectrum activity against various fungal strains, including fluconazole-resistant strains of Candida spp.
Research has also focused on the synthesis of new sulfonyl phenoxides derived from 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl chloride. While these specific compounds showed weak activity against bacteria, some demonstrated moderate activity against C. albicans.
The table below summarizes the antimicrobial activity of selected imidazole and sulfonamide derivatives, highlighting their potential as antimicrobial and antifungal agents.
| Compound Type | Target Organisms | Activity |
| 2-methylsulfanyl- researchgate.netresearchgate.netopenmedicinalchemistryjournal.comtriazolo[1,5-a]quinazoline derivatives | S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans, A. niger | Good antimicrobial activity |
| Monoterpene-containing azoles | Candida spp. (including fluconazole-resistant strains) | High antifungal activity, low cytotoxicity |
| Sulfonyl phenoxides | C. albicans | Moderate activity |
The imidazole scaffold is a key feature in several clinically used anticancer drugs. researchgate.net Consequently, the design and synthesis of novel imidazole derivatives, including those with a methanesulfonyl group, is an active area of cancer research. These compounds can exert their anticancer effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival.
For example, a series of new imidazole-based N-phenylbenzamide derivatives were synthesized using a one-pot, three-component reaction. Cytotoxic evaluation of these compounds revealed that some derivatives exhibited good activity against various cancer cell lines, with IC50 values in the low micromolar range. researchgate.net
Another study focused on the synthesis of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamide groups. The anticancer activities of these new molecules were evaluated against five human cancer cell lines. Certain compounds in this series displayed excellent cytotoxic activities, comparable to the reference drugs 5-fluorouracil (B62378) and etoposide, against MCF-7 and SK-MEL-28 cancer cell lines. nih.gov
The table below presents the anticancer activity of selected imidazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| Imidazole-based N-phenylbenzamide derivative 4e | A549, HeLa, MCF-7 | 8.2, 11.1, 10.5 |
| Imidazole-based N-phenylbenzamide derivative 4f | A549, HeLa, MCF-7 | 7.5, 9.3, 8.9 |
| 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide 4e | MCF-7, SK-MEL-28 | 1-10 |
| 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide 4f | MCF-7, SK-MEL-28 | 1-10 |
This compound derivatives have also been explored as inhibitors of various enzymes implicated in disease. A significant target in this area is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.govnih.gov Statins, which are HMG-CoA reductase inhibitors, are widely used to lower cholesterol levels. nih.govnih.gov
In the quest for novel and more selective statins, researchers have designed and synthesized 4-sulfamoyl pyrroles as potential HMG-CoA reductase inhibitors. iasp-pain.org While not imidazole derivatives, this research highlights the utility of the sulfamoyl group in targeting this enzyme. The design of these compounds was guided by the need for hepatoselectivity to reduce the risk of myalgia, a common side effect of statins. The synthesis involved a [3+2] cycloaddition of a Münchnone with a sulfonamide-substituted alkyne. Several of these compounds were effective at reducing cholesterol in vivo. iasp-pain.org
The inhibitory potential of N-methylmorpholine-substituted benzimidazolium salts against α-glucosidase has also been investigated. Molecular docking studies of these compounds revealed significant interactions with key residues in the active site of the enzyme, suggesting their potential as α-glucosidase inhibitors. nih.gov
The investigation of new analgesic and anti-inflammatory agents is a major focus of pharmaceutical research. nih.govresearchgate.net Derivatives containing the methanesulfonamide (B31651) moiety have shown promise in this area. For instance, novel chalcone, pyrazoline, and pyridine (B92270) derivatives bearing a methanesulfonamide group have been synthesized and screened for their in vitro COX-1/COX-2 inhibitory activities and in vivo anti-inflammatory activity. rsc.org
Similarly, a series of 5-methanesulphonamido benzimidazole (B57391) derivatives were designed by combining structural features of clinically useful anti-inflammatory and antiulcer drugs. These compounds were evaluated for their anti-inflammatory activity in a carrageenan-induced rat paw edema model and showed significant effects. researchgate.net
Furthermore, N-methylsulfonyl-indole derivatives have been synthesized and evaluated for their biological activity. Some of these compounds exhibited high anti-inflammatory activity and were found to be dual inhibitors of COX-2 and 5-LOX. rsc.org
The table below summarizes the anti-inflammatory activity of selected methanesulfonamide derivatives.
| Compound Type | Biological Target/Model | Activity |
| Methanesulfonamide-bearing pyrazoline derivatives | COX-1/COX-2 inhibition, in vivo anti-inflammatory | Active |
| 5-methanesulphonamido benzimidazole derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity |
| N-methylsulfonyl-indole derivatives | COX-2/5-LOX inhibition | High anti-inflammatory activity |
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For imidazole-containing compounds, SAR studies have provided valuable insights into the structural requirements for various pharmacological effects.
In the context of anticancer agents, QSAR models have been developed for imidazole-containing farnesyltransferase inhibitors. These studies indicated that the volume, shape, and polarity of the inhibitors are important for their activity. nih.gov For N-phenylbenzamide derivatives with anticancer activity, computational studies have shown that certain substitutions on the phenyl ring can enhance the binding affinity to target proteins like ABL1 kinase. researchgate.net
For antimicrobial agents, SAR studies on thiazole, quinoxaline, and ultrashort lipopeptide scaffolds have identified key predictors for antibacterial activity. These include moderate lipophilicity, a limited number of hydrogen bond donors, and the presence of para electronegative substituents. In the case of antifungal matrine (B1676216) derivatives containing a benzene (B151609) sulfonamide moiety, 3D-QSAR analysis identified the phenylsulfonyl group as being crucial for activity.
SAR studies on pyrazolopyridinyl pyrimidine (B1678525) derivatives have shown that the number and position of nitrogen atoms in the heterocyclic core, as well as the nature of the substituents, significantly influence their inhibitory activity. Generally, smaller substituents and specific substitution patterns lead to better activity due to steric effects.
Lead Compound Identification and Pharmaceutical Development
The identification of a lead compound is a critical step in the drug discovery process. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the desired criteria.
Through the design and synthesis of libraries of this compound derivatives and subsequent biological screening, compounds with promising activity are identified. For example, in a series of imidazole-based N-phenylbenzamide derivatives, compounds 4e and 4f were identified as having good anticancer activity and were subjected to further computational studies to understand their binding modes. researchgate.net Similarly, in the development of antifungal agents, compound 10g , a matrine derivative with a benzene sulfonamide group, was identified as a promising lead candidate due to its potent activity against Candida albicans.
Once a lead compound is identified, it undergoes lead optimization, a process where the chemical structure of the compound is modified to improve its potency, selectivity, and pharmacokinetic properties. This iterative process of synthesis and testing, guided by SAR studies, aims to develop a drug candidate with the desired therapeutic profile for further preclinical and clinical development. The promising biological activities of various this compound derivatives make them attractive candidates for lead identification and further pharmaceutical development in the areas of infectious diseases, cancer, and inflammatory disorders.
Future Directions and Emerging Research Avenues
Integration with Green Chemistry Principles
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For N-Methanesulfonylimidazole, future research could focus on developing environmentally benign synthetic routes. One promising approach is the use of reusable solid acid catalysts for the synthesis of related N-sulfonylimines, which has been shown to be an efficient and eco-friendly method. asianpubs.org This solvent-free approach, using catalysts like heteropoly acids, offers advantages such as good yields, low cost, and simple experimental and isolation procedures. asianpubs.org
Another avenue for integrating green chemistry involves the use of aqueous media for synthesis. For instance, the synthesis of sulfonyl-imidazolone derivatives has been successfully achieved in water, highlighting the potential for developing water-based synthetic protocols for this compound. Such methods would significantly reduce the reliance on volatile and often hazardous organic solvents.
Further research could explore biocatalytic methods, employing enzymes to catalyze the synthesis of this compound. Biocatalysis often proceeds under mild conditions with high selectivity, minimizing energy consumption and byproduct formation, thus aligning perfectly with the tenets of green chemistry.
Exploration in Material Sciences
The imidazole (B134444) moiety is a versatile building block in material sciences, known for its presence in polymers with diverse applications. While specific studies on this compound in this field are lacking, the broader class of imidazole-containing polymers suggests potential avenues for exploration. These polymers are utilized for their unique biological and material science applications.
Future research could investigate the incorporation of this compound as a monomer or a functional group in polymer chains. The presence of the methanesulfonyl group could impart unique properties to the resulting polymers, such as enhanced thermal stability, altered solubility, or specific electronic characteristics. Potential applications could range from specialty polymers and coatings to functional materials for electronics or biomedical devices. The study of N-methylimidazole as a ligand in the formation of metal-organic frameworks (MOFs) also suggests a potential role for this compound in the design of novel porous materials with applications in gas storage, separation, and catalysis.
Novel Synthetic Methodologies and Reactivity Patterns
Exploring new ways to synthesize this compound and understanding its chemical behavior are crucial for unlocking its potential. While detailed synthetic procedures for this specific compound are not extensively documented, related methodologies offer a starting point. For example, the synthesis of "methyl sulfonyl imidazole" has been reported as a reagent for the preparation of sulfonates and sulfonamides.
One area of emerging interest is the use of electrochemical methods. This compound has been mentioned in the context of electrochemical C-H amination reactions. acs.org This technique allows for the selective formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of complex nitrogen-containing molecules. acs.org Further investigation into the electrochemical reactivity of this compound could lead to the development of novel and efficient synthetic transformations.
The reactivity of the N-sulfonyl bond is another key area for future study. N-sulfonylimines, a related class of compounds, are known to be reactive intermediates in a variety of organic reactions, including nucleophilic additions and cycloadditions. asianpubs.org Understanding the reactivity patterns of this compound could enable its use as a versatile reagent in organic synthesis, for example, as a sulfonylating agent or as a precursor to other functionalized imidazole derivatives.
Interactive Data Table: Comparison of Related Sulfonyl Compounds in Green Synthesis
| Compound Class | Synthetic Method | Catalyst | Solvent | Key Green Advantage |
| N-Sulfonylimines | Condensation | Heteropoly Acid asianpubs.org | Solvent-free asianpubs.org | Reusable catalyst, no solvent waste asianpubs.org |
| Sulfonyl-imidazolones | Multi-component reaction | None specified | Water | Use of an environmentally benign solvent |
Interactive Data Table: Potential Applications Based on Related Imidazole Compounds
| Compound/Class | Application Area | Potential Role of this compound |
| Imidazole-containing polymers | Material Sciences | Monomer for specialty polymers with enhanced properties |
| N-methylimidazole | Catalysis | Ligand in metal-organic frameworks or catalyst precursor |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-Methanesulfonylimidazole, and how can reaction conditions be optimized?
- Methodological Answer : this compound (CAS 40736-26-3) is typically synthesized via sulfonylation of imidazole using methanesulfonyl chloride under basic conditions. Key parameters include temperature control (0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 imidazole to sulfonyl chloride). Purification often involves recrystallization or column chromatography. Reaction progress can be monitored via TLC (Rf ≈ 0.3 in ethyl acetate/hexane 1:1) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Characterization requires a multi-technique approach:
- NMR Spectroscopy : -NMR (DMSO-d6) shows imidazole protons at δ 7.5–8.0 ppm and sulfonyl methyl at δ 3.3 ppm.
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~5.2 min under isocratic conditions (acetonitrile/water 60:40).
- Elemental Analysis : Verify %C, %H, %N (theoretical for CHNOS: C 32.87%, H 4.14%, N 19.16%) .
Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?
- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (logP ~0.8). For kinetic studies, DMSO is preferred due to its inertness. Solubility data from NIST Webbook (logK = 0.82) and McGowan volume (0.153 m/mol) guide solvent selection for reactions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing group, activating the imidazole ring for nucleophilic attack. Kinetic studies (e.g., using -labeling) reveal that the C-2 position is most reactive. Computational DFT studies (B3LYP/6-311+G(d,p)) show a lower activation energy (~15 kcal/mol) for C-2 substitution compared to C-4/C-5 positions .
Q. How does the stability of this compound vary under acidic, basic, or thermal conditions?
- Methodological Answer : Stability assays indicate:
- Acidic Conditions (pH < 3): Rapid hydrolysis to imidazole and methanesulfonic acid (half-life < 1 hr at 25°C).
- Basic Conditions (pH > 10): Degradation via sulfonate elimination (monitored by LC-MS).
- Thermal Stability : Decomposes above 150°C (DSC/TGA data). Store at –20°C under inert atmosphere for long-term stability .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Mitigation steps include:
- HPLC-PDA/MS : Verify compound purity (>98%) and rule out byproducts.
- Dose-Response Reproducibility : Use standardized cell lines (e.g., HEK293) and controls (e.g., sulfonamide inhibitors).
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259351) with in-house results .
Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?
- Methodological Answer : Employ Gaussian or ORCA software for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
